4,7-Dichlorocinnoline
Overview
Description
4,7-Dichlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 It is a derivative of cinnoline, where two chlorine atoms are substituted at the 4 and 7 positions of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichlorocinnoline typically involves the following steps:
Condensation: 3-chloroaniline is condensed with diethyl ethoxymethylene malonate in the presence of paraffin oil at a temperature range of 230-260°C.
Cyclization: The resulting product undergoes cyclization to form a quinoline derivative.
Hydrolysis: The intermediate is hydrolyzed using sodium hydroxide solution to yield 4-hydroxy-7-chloroquinoline.
Decarboxylation: The hydrolyzed product is then subjected to decarboxylation under pressure and elevated temperature.
Chlorination: Finally, the 4-hydroxy-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain this compound
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves:
Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chloroquinoline-3-carboxylic acid.
Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.
Chlorination: Using phosphorus oxychloride to obtain this compound crude products.
Refining: One-step refining to achieve a product purity of over 99%.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichlorocinnoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used. The reactions typically occur under mild conditions with the use of solvents like ethanol or dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.
Scientific Research Applications
4,7-Dichlorocinnoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antimalarial drugs like chloroquine and hydroxychloroquine.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: This compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,7-Dichlorocinnoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Antagonism: It can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses.
Pathways Involved: The specific pathways depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but with a quinoline ring instead of a cinnoline ring.
4-Chlorocinnoline: Contains only one chlorine atom at the 4 position. It has different reactivity and applications.
7-Chlorocinnoline: Contains only one chlorine atom at the 7 position. It is used in different synthetic pathways.
Uniqueness
4,7-Dichlorocinnoline is unique due to the presence of two chlorine atoms at specific positions, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4,7-dichlorocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQYOWDHNSQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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